molecular formula C13H16N2OS B6644397 N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine

N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine

Cat. No. B6644397
M. Wt: 248.35 g/mol
InChI Key: BWSFCUKPECDVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. It is a member of the isoquinoline family and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine is not fully understood. However, it is believed that the compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine has several biochemical and physiological effects. It has been shown to modulate the expression of certain genes that are involved in cancer cell growth and survival. It may also affect the activity of certain signaling pathways that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine is its potential as a novel anti-cancer agent. It has shown promising results in preclinical studies and may have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of the compound is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is the development of more efficient synthesis methods for the compound, which may increase its availability for research purposes. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
In conclusion, N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine is a promising compound that has gained significant interest in scientific research due to its potential pharmacological properties. Its unique chemical structure and potential anti-cancer effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine is a complex process that involves several steps. One of the most common methods involves the reaction of 2-chloroisoquinoline with 2-methylsulfinylpropan-1-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(1-methylsulfinylpropan-2-yl)isoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-10(9-17(2)16)15-13-12-6-4-3-5-11(12)7-8-14-13/h3-8,10H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFCUKPECDVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)NC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.